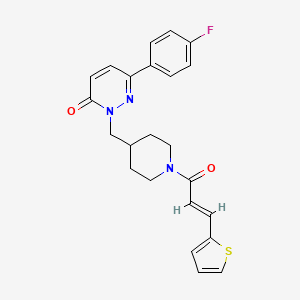
4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a combination of a thiophene ring, a pyrrolidine ring, a sulfonyl group, and a benzonitrile moiety. This compound is of interest due to its potential biological activity and various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrrolidine moiety through a series of nucleophilic substitution reactions. The sulfonyl group is then added via sulfonation, followed by the introduction of the benzonitrile group through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings may interact with biological receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the thiophene and sulfonyl groups, resulting in different biological activity.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonyl groups but lacks the pyrrolidine and benzonitrile moieties.
N-(Thiophen-3-yl)pyrrolidine: Contains the thiophene and pyrrolidine rings but lacks the sulfonyl and benzonitrile groups.
Uniqueness
4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the sulfonyl group increases its solubility and reactivity. The pyrrolidine ring contributes to its structural rigidity and potential biological activity.
特性
IUPAC Name |
4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c16-9-12-1-3-15(4-2-12)21(18,19)17-7-5-13(10-17)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEYBILQRPXFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)

![3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2700271.png)


![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700280.png)


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2700284.png)
![4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid](/img/structure/B2700285.png)
